3,6-Difluoro-2-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

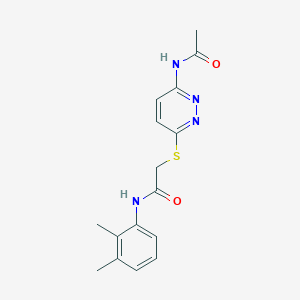

“3,6-Difluoro-2-methylbenzaldehyde” is a chemical compound with the empirical formula C8H6F2O . It is a solid substance and is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “3,6-Difluoro-2-methylbenzaldehyde” can be represented by the SMILES string Cc1ccc(F)c(C=O)c1F . This indicates that the molecule consists of a benzene ring with two fluorine atoms, one methyl group, and one formyl group attached to it .

Physical And Chemical Properties Analysis

“3,6-Difluoro-2-methylbenzaldehyde” is a solid substance . Its molecular weight is 156.13 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.

Applications De Recherche Scientifique

Chemical Synthesis and Reaction Mechanisms

Synthesis of Methylbenzaldehydes : Research has shown that methylbenzaldehydes, including derivatives similar to 3,6-Difluoro-2-methylbenzaldehyde, can be formed through sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions, highlighting their potential as value-added chemicals from bioethanol (Moteki, Rowley, & Flaherty, 2016).

Fluorescent pH Sensors : Certain methylbenzaldehyde derivatives have been utilized as highly selective and sensitive fluorescent pH sensors, which is valuable for studying biological organelles (Saha et al., 2011).

Ab Initio Study of Reaction Mechanisms : Research on 2-methylbenzaldehyde, a compound structurally related to 3,6-Difluoro-2-methylbenzaldehyde, has focused on determining the intermediate reaction mechanisms in acetalization processes, which can be relevant for understanding similar reactions involving 3,6-Difluoro-2-methylbenzaldehyde (Yusuf & Nasution, 2022).

Material Science and Catalysis

Catalytic Oxidation Processes : Studies have explored the catalytic oxidation of benzyl alcohols to corresponding aldehydes using water-soluble complexes, potentially applicable to the oxidation of similar compounds like 3,6-Difluoro-2-methylbenzaldehyde (Wu et al., 2016).

Fluorescent DNA-Binding Compounds : Derivatives of benzaldehyde, including those similar to 3,6-Difluoro-2-methylbenzaldehyde, have been synthesized and evaluated for their potential in fluorescent DNA-binding applications, showcasing their utility in biochemistry and molecular biology (Okuma et al., 2014).

Optical Material Applications : Studies have also investigated the nonlinear optical properties of benzaldehyde derivatives, indicating potential applications of 3,6-Difluoro-2-methylbenzaldehyde in optical materials and photonic devices (Jayareshmi, Robert, & Aruldhas, 2021).

Safety and Hazards

The safety data sheet for “3,6-Difluoro-2-methylbenzaldehyde” indicates that it is classified as Acute Tox. 3 Oral . This means it is toxic if swallowed. The safety data sheet recommends avoiding dust formation and breathing mist, gas, or vapors . It also advises using personal protective equipment and ensuring adequate ventilation .

Propriétés

IUPAC Name |

3,6-difluoro-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVGOAFGSSAMJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-methylbenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

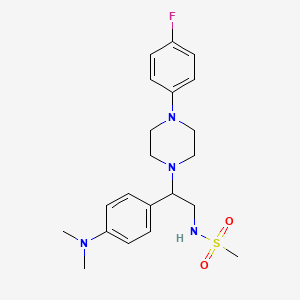

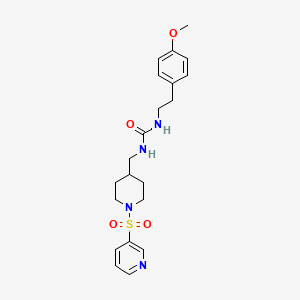

![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)

![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)

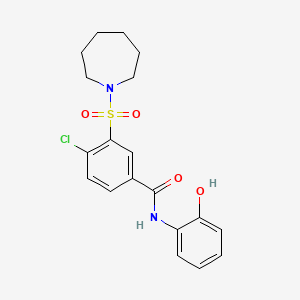

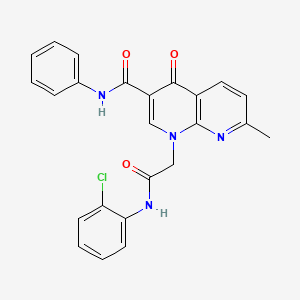

![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)

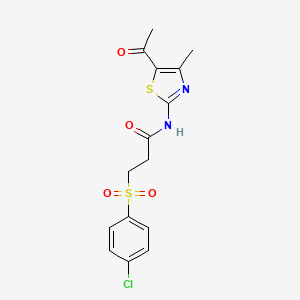

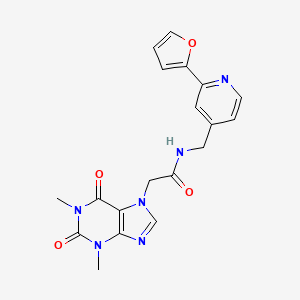

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)